

# A Comparative Analysis of the Psychotomimetic Side Effects of Tak-653 and Ketamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tak-653*

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This guide provides an objective comparison of the psychotomimetic side effects associated with the novel AMPA receptor potentiator **Tak-653** and the established NMDA receptor antagonist ketamine. The following sections present quantitative data from preclinical and clinical studies, detail the experimental methodologies employed, and illustrate the distinct signaling pathways of these compounds.

## Quantitative Comparison of Psychotomimetic and Related Effects

The following table summarizes the key quantitative findings from studies assessing the psychotomimetic and related central nervous system (CNS) effects of **Tak-653** and ketamine.

Parameter	Tak-653	Ketamine	Study Type	Key Findings
Psychotomimetic Symptoms (Human)	No significant induction of euphoria or other undesired pharmacological effects reported. [1]	Induces dose-dependent psychotomimetic effects, including dissociation, hallucinations, and paranoia. [2] [3] [4] [5] [6] [7]	Clinical Trials (Healthy Volunteers & Patients)	Tak-653 did not produce subjective drug effects typically associated with psychotomimetic compounds at doses of 0.5 mg and 6 mg. [8] Ketamine consistently produces psychotomimetic and dissociative symptoms, which are a primary limitation of its use. [2] [9] [10] [11]
Hyperlocomotion (Rat)	Did not induce a hyperlocomotor response. [12]	Induces a hyperlocomotor response, considered a behavioral index of psychotomimetic side effects. [12]	Preclinical (Rat Model)	This preclinical model suggests a lower potential for psychotomimetic effects with Tak-653 compared to ketamine. [12]
Subjective Drug Effects (B-VAS/BL-VAS)	No significant effect at 0.5 mg and 6 mg doses. [1] [8]	Not directly compared in the same study using these scales. However, ketamine is known to produce significant	Clinical Trial (Healthy Volunteers)	The Bond and Lader Visual Analogue Scales (B-VAS) and Bowdle Visual Analogue Scales (BL-VAS) did not show significant subjective drug

		subjective effects.		effects for Tak-653.[1][8]
Cortical Excitability (TMS)	Increased cortical excitability, indicative of target engagement.[1]	Not directly compared in the same study using this methodology.	Clinical Trial (Healthy Volunteers)	The increase in cortical excitability with Tak-653 is consistent with its mechanism as an AMPA receptor potentiator.[1]
Cognitive Effects (Stroop Test)	Mixed effects: 0.5 mg dose affected reaction time and correct responses, while the 6 mg dose did not show the same effect.[1]	Known to cause cognitive disturbances.[13][14]	Clinical Trial (Healthy Volunteers)	The cognitive effects of Tak-653 appear to be dose-dependent and differ from the more consistent cognitive disruption seen with ketamine.[1]

## Experimental Protocols

### Preclinical Assessment of Hyperlocomotion in Rats

- Objective: To compare the effects of **Tak-653** and ketamine on locomotor activity in rats, a behavioral proxy for psychotomimetic side effects in humans.[12]
- Subjects: Male Sprague-Dawley rats.
- Methodology:
  - Animals were habituated to the locomotor activity chambers.
  - **Tak-653** was administered sub-chronically for 6 days.[12]

- Ketamine was administered as a single intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[12]
- Locomotor activity was measured using an automated activity monitoring system that tracks horizontal and vertical movements.
- Data were collected and analyzed to compare the total distance traveled and the number of rearing events between the different treatment groups.
- Key Endpoint: A significant increase in locomotor activity (hyperlocomotion) is considered indicative of potential psychotomimetic effects.[12]

## Clinical Assessment of CNS Effects in Healthy Volunteers

- Objective: To measure the functional pharmacodynamic CNS effects of **Tak-653** in healthy individuals.[1][8]
- Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.[8]
- Participants: 24 healthy volunteers.[8]
- Drug Administration: Single oral doses of placebo, **Tak-653** 0.5 mg, and **Tak-653** 6 mg.[8]
- Assessments: A battery of tests known as "NeuroCart" was performed before dosing and at 3.5 and 4 hours post-dose. These tests included:
  - Body Sway (BS): To assess balance and postural stability.
  - Saccadic Peak Velocity (SPV): To measure the maximum speed of rapid eye movements.
  - Smooth Pursuit (SP): To evaluate the ability to track a moving object with the eyes.
  - Adaptive Tracking (AT): A task requiring continuous motor adjustment to a changing target.
  - Bowdle and Bond and Lader Visual Analogue Scales (B-VAS and BL-VAS): Subjective scales to rate mood and feelings of alertness, contentment, and calmness.

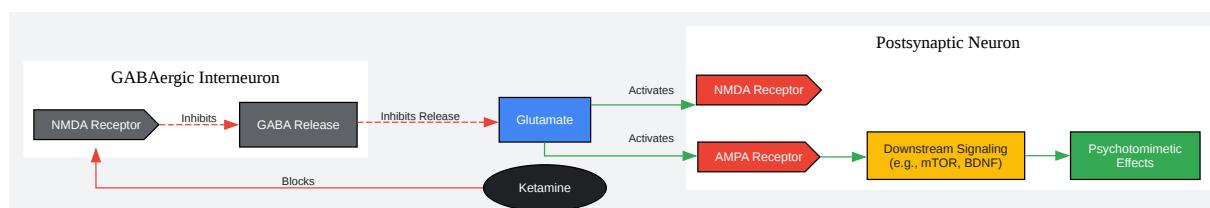
- Stroop Test: To assess cognitive flexibility and executive function.[1]
- Data Analysis: A mixed-model analysis of covariance (ANCOVA) was used with the pre-dose measurement as a baseline covariate.[1]

## Signaling Pathways and Mechanisms of Action

The distinct psychotomimetic profiles of **Tak-653** and ketamine stem from their fundamentally different mechanisms of action at the synaptic level.

### Ketamine's Mechanism of Action

Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][9] Its psychotomimetic effects are thought to arise from the blockade of NMDA receptors on GABAergic interneurons. This "disinhibition" leads to a surge in glutamate release, which then non-selectively activates  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and other downstream pathways, leading to altered perception and thought processes.[15]



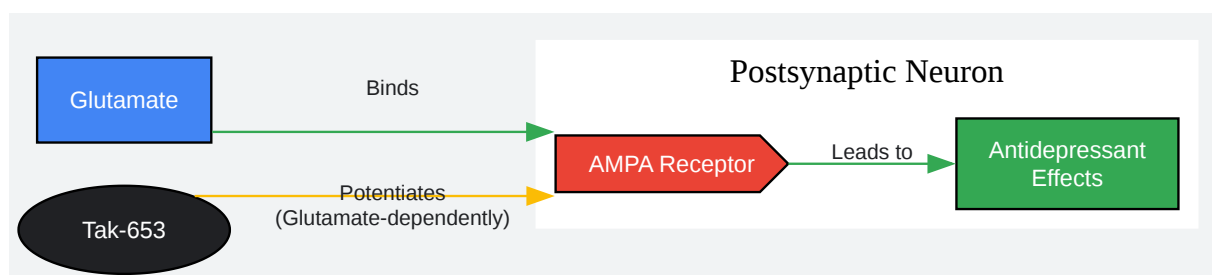
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Caption: Ketamine blocks NMDA receptors on GABA interneurons, leading to a glutamate surge and subsequent psychotomimetic effects.

### Tak-653's Mechanism of Action

**Tak-653** is a positive allosteric modulator (PAM) of the AMPA receptor.[16] It does not directly activate the receptor but enhances its function only when glutamate, the endogenous ligand, is

present. This agonist-dependent mechanism allows **Tak-653** to potentiate synaptic transmission in a more physiologically regulated manner compared to the widespread, non-selective activation caused by ketamine. This controlled enhancement of AMPA receptor activity is thought to contribute to its antidepressant effects without overstimulating neural circuits in a way that would produce psychotomimetic side effects.[16][17]



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Caption: **Tak-653** potentiates AMPA receptor function in the presence of glutamate, leading to therapeutic effects.

## Summary and Conclusion

The available evidence from both preclinical and clinical studies indicates a significant divergence in the psychotomimetic side effect profiles of **Tak-653** and ketamine.

- Ketamine's psychotomimetic effects are a consistent and dose-limiting aspect of its clinical profile.[2][10] These effects are directly linked to its mechanism of action as a potent NMDA receptor antagonist, which causes a disruptive surge in glutamate signaling.
- **Tak-653**, in contrast, has been developed to avoid these effects. Its mechanism as a selective AMPA receptor PAM with minimal direct agonist activity allows for a more controlled enhancement of synaptic activity.[12][16] Preclinical data show a lack of hyperlocomotor stimulation in rats, a key indicator of a reduced psychotomimetic potential.[12] Furthermore, studies in healthy human volunteers have not reported euphoria or other significant psychotomimetic symptoms, instead noting a psychostimulant-like profile on objective CNS measures without adverse subjective effects.[1][8]

In conclusion, the distinct pharmacological mechanisms of **Tak-653** and ketamine result in markedly different side effect profiles. While ketamine's therapeutic utility is hampered by its psychotomimetic and dissociative properties, **Tak-653** appears to achieve its therapeutic-like effects, such as increased cortical excitability, with a significantly more favorable safety profile, showing a low propensity for inducing psychotomimetic side effects. This positions **Tak-653** as a potentially safer alternative for the treatment of major depressive disorders.[12]

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## References

- 1. Central nervous system effects of TAK-653, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPA) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. Side-effects associated with ketamine use in depression: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship of ketamine's antidepressant and psychotomimetic effects in unipolar depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Assessment of Side Effects Associated with a Single Dose of Ketamine in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine treatment for depression: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shaunlacob.com [shaunlacob.com]
- 8. Central nervous system effects of TAK-653, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPA) positive allosteric modulator in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of ketamine | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Ketamine for psychotic depression: An overview of the glutamatergic system and ketamine's mechanisms associated with antidepressant and psychotomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TAK-653, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TAK-653 Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.penchant.bio [labs.penchant.bio]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of the Psychotomimetic Side Effects of Tak-653 and Ketamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8790408#comparing-the-psychotomimetic-side-effects-of-tak-653-and-ketamine]

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